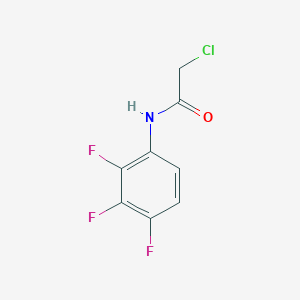

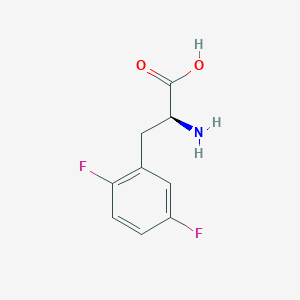

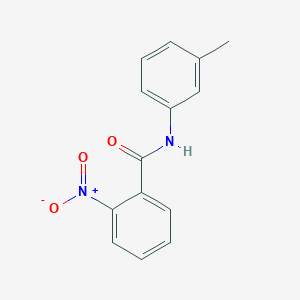

2-chloro-N-(2,3,4-trifluorophenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chloro-N-(2,3,4-trifluorophenyl)acetamide (CTFA) is a synthetic compound that has been widely studied in recent years due to its potential applications in the fields of scientific research, drug synthesis, and biochemistry. CTFA is a versatile compound that can be used as a catalyst, a reagent, or a building block in the synthesis of various compounds. It has been used in the synthesis of various drugs, including antibiotics, antifungal agents, and anti-cancer drugs. Furthermore, CTFA has been shown to possess biological activities such as anti-inflammatory, anti-tumor, and anti-bacterial properties.

Aplicaciones Científicas De Investigación

Synthetic Organic Chemistry Advancements

The studies in synthetic organic chemistry, particularly those involving the N-Ar axis (where Ar stands for an aryl group), highlight the development of N-acylation reagents with enhanced chemoselectivity. Researchers have systematically explored the structure-reactivity relationship, leading to the creation of various N-acyl compounds, including N-acetyl-N-(2-trifluoromethylphenyl) acetamide and others with different substituents, showcasing significantly better chemoselectivity compared to existing N-acylation reagents. These developments have broad implications for synthetic methodologies, offering more precise tools for chemical synthesis (Kondo & Murakami, 2001).

Development of Chiral Ligands

A significant portion of research has been dedicated to the development of chiral ligands possessing a N-Ar prochiral axis. This innovative approach uses the concept of "prochiral" N-Ar axis to design chiral ligands for asymmetric transition metal catalysts, potentially leading to high selectivity in catalyzed reactions. By designing ligands that form stable "chiral" N-Ar axes upon complexation with metals, researchers have achieved high selectivity (up to 99% ee) in palladium-catalyzed asymmetric allylic substitutions. This work underlines the importance of the N-Ar axis in developing new catalysts for asymmetric synthesis, providing a novel pathway for the creation of optically active compounds (Kondo & Murakami, 2001).

Propiedades

IUPAC Name |

2-chloro-N-(2,3,4-trifluorophenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF3NO/c9-3-6(14)13-5-2-1-4(10)7(11)8(5)12/h1-2H,3H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZIDVVHPGTUFEB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1NC(=O)CCl)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352837 |

Source

|

| Record name | 2-chloro-N-(2,3,4-trifluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(2,3,4-trifluorophenyl)acetamide | |

CAS RN |

243644-03-3 |

Source

|

| Record name | 2-chloro-N-(2,3,4-trifluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

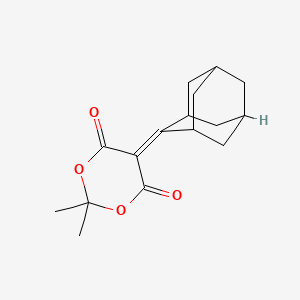

![2-((4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy)acetic acid](/img/structure/B1348895.png)

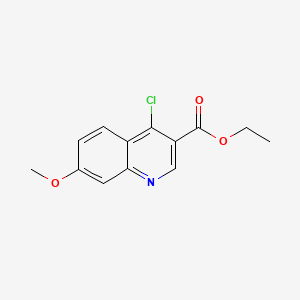

![Methyl 2-[methyl(methylsulfonyl)amino]benzoate](/img/structure/B1348904.png)